ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate
Description
This compound is a brominated benzofuran derivative characterized by:
- 2-Methyl group at position 2 of the benzofuran core.
- 6-Bromo substitution at position 6.
- 5-Substituted (2E)-4-ethoxy-4-oxobut-2-en-1-yloxy group, an α,β-unsaturated ester moiety.
This structural motif confers unique electronic properties due to conjugation between the ester and double bond, enhancing reactivity toward nucleophilic addition (e.g., Michael acceptors) .
Properties
IUPAC Name |
ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO6/c1-4-22-16(20)7-6-8-24-15-9-12-14(10-13(15)19)25-11(3)17(12)18(21)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFWGDPQRUKE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21BrO6 |
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | LJPWXOTYHDPRIU-DHZHZOJOSA-N |
The synthesis of this compound typically involves multi-step organic reactions, including bromination, esterification, and etherification. Common reagents include dichloromethane and catalysts like pyridine. The compound's structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. This compound has been studied for its potential in inhibiting bacterial growth and could serve as a lead compound in developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzofuran derivatives. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, it has been observed to interact with specific molecular targets related to cancer pathways .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It likely interacts with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death in cancer cells.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including ethyl 6-bromo compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro studies demonstrated that treatment with ethyl 6-bromo resulted in a dose-dependent decrease in the viability of several cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, indicating its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Variability at Position 5
The substituent at position 5 significantly influences physicochemical and biological properties. Below is a comparative analysis:
Compound A : Ethyl 6-Bromo-5-[(4-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate (ID: 3341-4945)
- Substituent : 4-Fluorobenzyloxy group.
- Molecular Weight : 407.23 g/mol.
- Key Differences :
Compound B : Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS: 308295-64-9)
- Substituent : Styryl ether (E-configuration).
- Molecular Weight : 415.3 g/mol.
- Higher XLogP3 (5.7 vs. target’s ~5.4) suggests greater membrane permeability .
Compound C : Ethyl 6-Bromo-5-(2-Ethoxy-1-Methyl-2-Oxoethoxy)-2-Methyl-1-Benzofuran-3-Carboxylate
Bromination Effects on Cytotoxicity
Bromination at position 6 is a common feature in cytotoxic benzofurans. Studies show brominated derivatives exhibit reduced cytotoxicity compared to non-brominated precursors, likely due to decreased electrophilicity . However, substituents at position 5 modulate this effect:
- Target Compound : The ene-ester group may restore bioactivity via conjugation with cellular nucleophiles.
- Compound D (Methyl 5-Bromo-7-Hydroxy-6-Methoxy-1-Benzofuran-2-Carboxylate) : Bromination at position 5 and methoxy at 6 showed significant cytotoxicity (IC50 < 10 µM) against cancer cell lines .
Electronic and Structural Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| XLogP3 | ~5.4 | 5.7 | 5.7 |
| Hydrogen Bond Acceptors | 6 | 4 | 4 |
| TPSA (Ų) | ~65.7 | ~48.7 | ~48.7 |
| Reactive Site | α,β-unsaturated ester | Aryl ether | Styryl ether |
The target compound’s higher TPSA and electrophilic ene-ester suggest distinct solubility and reactivity profiles compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
